An In-depth Technical Guide to 2,2-Bis(4-carboxyphenyl)hexafluoropropane
An In-depth Technical Guide to 2,2-Bis(4-carboxyphenyl)hexafluoropropane
This guide provides a comprehensive technical overview of 2,2-Bis(4-carboxyphenyl)hexafluoropropane, a fluorinated aromatic dicarboxylic acid. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the chemical properties, synthesis, and applications of this versatile monomer.
Introduction: Unveiling a Unique Molecular Architecture
2,2-Bis(4-carboxyphenyl)hexafluoropropane, also known by its synonym 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid), is a unique chemical compound characterized by a central hexafluoroisopropylidene group bridging two para-substituted benzoic acid moieties.[1] This structure imparts a combination of rigidity from the aromatic rings, flexibility from the isopropylidene linkage, and the distinctive physicochemical properties associated with fluorine substitution. The presence of the two carboxylic acid functional groups makes it an ideal monomer for step-growth polymerization, leading to the formation of high-performance polymers.[2] Furthermore, its well-defined V-shape and ability to act as a ligand have made it a subject of interest in supramolecular chemistry and the development of metal-organic frameworks.[3]
This guide will delve into the detailed chemical structure, physicochemical properties, a representative synthesis protocol, and the primary applications of this compound, with a focus on providing practical insights for laboratory and developmental work.
Chemical Structure and Physicochemical Properties
The chemical structure of 2,2-Bis(4-carboxyphenyl)hexafluoropropane is fundamental to its properties and applications. The IUPAC name for this compound is 4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoic acid.[4]
Below is a visual representation of its molecular structure.
Caption: 2D Chemical Structure of 2,2-Bis(4-carboxyphenyl)hexafluoropropane
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoic acid | [4] |
| CAS Number | 1171-47-7 | [4] |
| Molecular Formula | C₁₇H₁₀F₆O₄ | [4] |
| Molecular Weight | 392.25 g/mol | [4] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 272-274 °C (lit.) | , [5] |
| Boiling Point | 424.4±45.0 °C (Predicted) | N/A |
| Density | 1.505±0.06 g/cm³ (Predicted) | N/A |
| Solubility | Slightly soluble in DMSO and methanol | N/A |
Synthesis and Purification: A Representative Protocol
While several synthetic routes to 2,2-Bis(4-carboxyphenyl)hexafluoropropane exist, a common and logical approach involves the oxidation of the corresponding dimethyl precursor, 4,4'-(hexafluoroisopropylidene)bis(p-xylene). The following protocol is a representative laboratory-scale procedure derived from established oxidation methodologies for similar compounds, such as those described in the patent literature for industrial applications.[6][7][8]
Causality Behind Experimental Choices:
-
Oxidizing Agent: Potassium permanganate is a strong oxidizing agent capable of converting the methyl groups of the xylene precursor to carboxylic acids. The reaction is typically performed in a basic or neutral aqueous solution.
-
Solvent System: A co-solvent system, such as pyridine-water or t-butanol-water, is often employed to improve the solubility of the organic starting material in the aqueous permanganate solution, thereby facilitating the reaction.
-
Temperature Control: The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure complete oxidation.
-
Workup and Purification: The workup involves quenching the excess permanganate, removing the manganese dioxide byproduct, and precipitating the dicarboxylic acid product by acidification. Recrystallization is then used to obtain a high-purity final product.
Experimental Protocol: Synthesis of 2,2-Bis(4-carboxyphenyl)hexafluoropropane
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 4,4'-(hexafluoroisopropylidene)bis(p-xylene) (1 equivalent) with a mixture of pyridine and water (e.g., a 10:1 v/v ratio).
-
Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (approximately 4-6 equivalents) in small portions to the reaction mixture. Maintain the temperature below 50 °C during the addition.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 90-100 °C) and maintain for several hours (e.g., 4-8 hours) until the purple color of the permanganate has disappeared. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.
-
Product Precipitation: Combine the filtrate and washings and remove the pyridine by distillation. Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. A white precipitate of 2,2-Bis(4-carboxyphenyl)hexafluoropropane will form.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum. For further purification, recrystallize the product from a suitable solvent system, such as ethanol-water or acetic acid-water.
Caption: A generalized workflow for the synthesis of 2,2-Bis(4-carboxyphenyl)hexafluoropropane.
Applications: A Building Block for Advanced Materials
The primary utility of 2,2-Bis(4-carboxyphenyl)hexafluoropropane lies in its role as a monomer for the synthesis of high-performance polymers.[2] The unique combination of properties imparted by its structure makes the resulting polymers highly desirable for a range of demanding applications.
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Polyimides and Other High-Performance Polymers: This dicarboxylic acid is a key component in the synthesis of fluorinated polyimides, polyoxadiazoles, and polytriazoles.[2] These polymers exhibit exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of the hexafluoroisopropylidene group often enhances solubility, improves processability, and lowers the dielectric constant of the resulting polymers, making them suitable for applications in microelectronics and aerospace.
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Metal-Organic Frameworks (MOFs) and Coordination Polymers: The rigid, V-shaped structure of 2,2-Bis(4-carboxyphenyl)hexafluoropropane makes it an excellent ligand for the construction of metal-organic frameworks and coordination polymers.[3] These materials have potential applications in gas storage, catalysis, and separation technologies.
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Potential in Biomedical Applications: While direct applications in drug development are not widely reported, the properties of polymers derived from this monomer suggest potential utility in the biomedical field. For instance, fluorinated polymers are known for their biocompatibility and biostability. It is conceivable that copolymers incorporating 2,2-Bis(4-carboxyphenyl)hexafluoropropane could be explored for applications in medical devices, drug delivery systems, or as specialized coatings. However, it is important to note that this is a speculative area requiring further research.
Safety and Handling
2,2-Bis(4-carboxyphenyl)hexafluoropropane is classified as an irritant.[4] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Recommended Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,2-Bis(4-carboxyphenyl)hexafluoropropane is a valuable and versatile fluorinated monomer with a unique set of properties. Its primary application lies in the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, and desirable processing characteristics. While its direct role in drug development is not yet established, the properties of its derivatives suggest potential for future exploration in biomedical applications. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, offering a solid foundation for researchers and scientists working with this important chemical building block.
References
- Google Patents. (n.d.). METHOD FOR PRODUCING 2,2-BIS- (4-AMINOPHENYL) HEXAFLUORPROPANE.
- Google Patents. (n.d.). Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane.
-
PrepChem.com. (n.d.). Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane.
-
Alkali Scientific. (n.d.). 4,4′-(Hexafluoroisopropylidene)bis(benzoic acid), 1 X 5 g (367672-5G). Retrieved January 6, 2026, from [Link]
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PubChemLite. (n.d.). 2,2-bis(4-carboxyphenyl)hexafluoropropane (C17H10F6O4). Retrieved January 6, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2,2-Bis(4-carboxyphenyl)hexafluoropropane. PubChem. Retrieved January 6, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2,2-Bis(4-carboxyphenyl)hexafluoropropane. PubChem. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4,4'-(Hexafluoroisopropylidene) diphthalic anhydride.
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Fisher Scientific. (n.d.). 2,2-Bis(4-carboxyphenyl)hexafluoropropane 98.0+%, TCI America™. Retrieved January 6, 2026, from [Link]
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European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved January 6, 2026, from [Link]
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Finetech Industry Limited. (n.d.). 2,2-bis(4-carboxyphenyl)hexafluoropropane. Retrieved January 6, 2026, from [Link]
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